molecular formula C17H18N8 B5555585 5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5555585
M. Wt: 334.4 g/mol
InChI Key: CCRRTJXWGCMPHY-UHFFFAOYSA-N
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Description

5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H18N8 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.16544261 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of fused azolo[1,5-a]pyrimidines, including pyrazolopyrimidin-7-amines, involves nitration and heterocyclization reactions to form various annulated cycles. These synthetic methodologies enable the production of compounds with potential utility in medicinal chemistry and material science due to their diverse functionalization possibilities. For example, Gazizov et al. (2020) have explored nitration reactions of pyrazolopyrimidin-7-amines, leading to the synthesis of a new family of compounds with the potential for further biological evaluation (Gazizov et al., 2020).

Biological Activities

Compounds within the pyrazolo[1,5-a]pyrimidine class have been investigated for various biological activities, including antitumor, antifungal, and antibacterial properties. The structural versatility of these molecules allows for the targeting of different biological pathways and mechanisms. For instance, Rahmouni et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, demonstrating significant effects against specific bacterial strains (Rahmouni et al., 2014). Similarly, compounds synthesized by Riyadh (2011) were evaluated for their antitumor and antimicrobial activities, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research and infection control (Riyadh, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some 1,2,4-triazole derivatives have been found to have anticancer activity, potentially due to their ability to interact with the aromatase enzyme .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Some 1,2,4-triazole derivatives have been found to have cytotoxic activity, suggesting that they could potentially be harmful to normal cells as well as cancer cells .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

5-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8/c1-12(2)14-8-16(25-15(23-14)5-7-21-25)20-9-13-4-3-6-19-17(13)24-11-18-10-22-24/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRRTJXWGCMPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCC3=C(N=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.